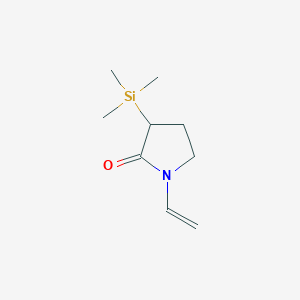
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- is a chemical compound with the molecular formula C₉H₁₇NOSi It is a derivative of pyrrolidinone, where the nitrogen atom is bonded to an ethenyl group and the carbon atom at position 3 is bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- can be synthesized through the reaction of 2-pyrrolidinone with triethylamine and trimethylchlorosilane in benzene. The mixture is refluxed to yield the desired product . This method involves the formation of a silyl ether intermediate, which then undergoes further reaction to form the final compound.
Industrial Production Methods
While specific industrial production methods for 2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- exerts its effects depends on its specific application. In organic synthesis, it acts as a silylating agent, protecting functional groups during reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone: A simpler derivative without the ethenyl and trimethylsilyl groups.
1-Vinyl-2-pyrrolidinone: Similar structure but lacks the trimethylsilyl group.
1-(Trimethylsilyl)-2-pyrrolidinone: Similar but without the ethenyl group.
Uniqueness
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- is unique due to the presence of both ethenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
82911-06-6 |
|---|---|
Formule moléculaire |
C9H17NOSi |
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
1-ethenyl-3-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NOSi/c1-5-10-7-6-8(9(10)11)12(2,3)4/h5,8H,1,6-7H2,2-4H3 |
Clé InChI |
VSAMXUISYAGPTB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CCN(C1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
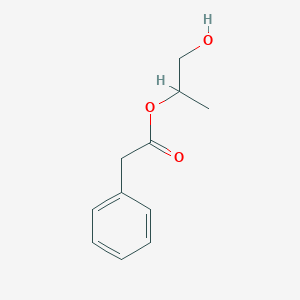
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
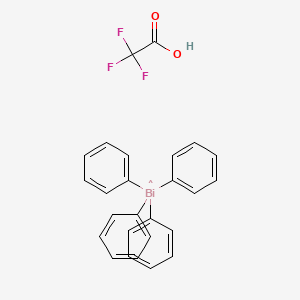
![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)



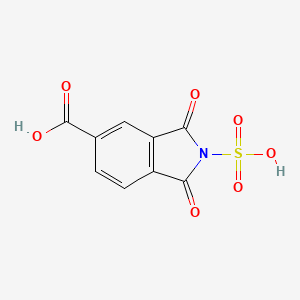
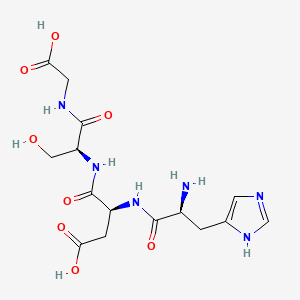
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
